molecular formula C7H11NO2S B13321622 Methyl 3-isothiocyanato-2,2-dimethylpropanoate

Methyl 3-isothiocyanato-2,2-dimethylpropanoate

Cat. No.: B13321622
M. Wt: 173.24 g/mol
InChI Key: XCBBYNSVHLDFQN-UHFFFAOYSA-N
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Description

Methyl 3-isothiocyanato-2,2-dimethylpropanoate is an ester derivative featuring a 2,2-dimethylpropanoate backbone with an isothiocyanato (-N=C=S) functional group at the 3-position. The isothiocyanato group is highly reactive, enabling nucleophilic addition reactions, which may confer unique biological or chemical properties compared to its analogs .

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

methyl 3-isothiocyanato-2,2-dimethylpropanoate

InChI

InChI=1S/C7H11NO2S/c1-7(2,4-8-5-11)6(9)10-3/h4H2,1-3H3

InChI Key

XCBBYNSVHLDFQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN=C=S)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Route via Dithiocarbamate Intermediate

A well-documented approach to prepare isothiocyanates analogous to this compound involves the following steps:

  • Formation of Ammonium Dithiocarbamate Salt
    The starting amine, methyl 3-aminopropanoate derivative (or related amine), is reacted with carbon disulfide (CS₂) in the presence of ammonium hydroxide at temperatures below 10°C to form the ammonium dithiocarbamate salt. This step requires careful temperature control to avoid side reactions.

  • Conversion to Isothiocyanate via Ethyl Chloroformate
    The dithiocarbamate salt is suspended in a water/2-propanol mixture (volume ratio 1:1 to 3:1) and treated dropwise with ethyl chloroformate at temperatures below 40°C. The mixture is then heated to 60–70°C for 1 hour to complete the conversion.

  • Isolation and Purification
    After cooling, the organic layer containing the isothiocyanate is separated, washed, dried over anhydrous sodium sulfate, and purified by vacuum distillation at ~125°C under ~3 torr pressure.

This method yields the isothiocyanate product with moderate to good yields (~55% in a related phenyl isothiocyanate synthesis).

Step Reagents/Conditions Temperature Notes
Dithiocarbamate formation Amine + CS₂ + NH₄OH <10°C Controlled addition, orange-red slurry
Isothiocyanate formation Ethyl chloroformate in H₂O/2-propanol 60–70°C for 1 hour Slow addition, temperature control
Isolation Vacuum distillation 125°C, 3 torr Purification, drying over Na₂SO₄

Alternative Green Method Using TPATB

An environmentally friendly protocol uses tetrapropylammonium tribromide (TPATB) to decompose dithiocarbamate salts in a water/ethyl acetate biphasic system at room temperature:

  • The dithiocarbamate salt is treated with TPATB and sodium bicarbonate.
  • The isothiocyanate partitions into the ethyl acetate layer, allowing easy separation from impurities.
  • This method provides high yields and operates under mild conditions without toxic reagents.

This approach is applicable to various amines and could be adapted for this compound synthesis.

Direct Synthesis Using Potassium Thiocyanate (KSCN)

Another method involves:

  • Reacting the appropriate alkyl halide or alkene precursor with potassium thiocyanate (KSCN) in acetonitrile at elevated temperatures (~80°C).
  • Subsequent treatment with electrophilic reagents such as N-chlorosuccinimide (NCS) to form the isothiocyanate.
  • The reaction is monitored by TLC, and after completion, the product is extracted and purified.

This method is useful for synthesizing isothiocyanatoalkyl derivatives and may be adapted for the target compound with suitable precursors.

In the referenced synthesis of related isothiocyanates, the following characterization data are typical:

Technique Observations for Isothiocyanate Group
Infrared Spectroscopy (IR) Strong peak near 2150 cm⁻¹ characteristic of N=C=S group
Nuclear Magnetic Resonance (NMR) Proton and carbon shifts consistent with alkyl and ester groups; isothiocyanate carbon appears downfield (~130-140 ppm in 13C NMR)
Gas Chromatography (GC) Purity often >99% after purification

Summary Table of Preparation Methods for this compound

Method Key Reagents & Conditions Advantages Limitations
Dithiocarbamate Intermediate Amine + CS₂ + NH₄OH, then ethyl chloroformate, heat 60-70°C Established, moderate yield, scalable Requires careful temp control, moderate yield
TPATB-Mediated Oxidative Method TPATB + NaHCO₃ in H₂O/EtOAc, room temp Mild, environmentally friendly, high yield Requires TPATB availability, less common
KSCN/NCS Direct Route Alkyl halide or alkene + KSCN + NCS, 80°C Straightforward, good yields Requires suitable precursors, elevated temp

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isothiocyanato-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Amines: For nucleophilic substitution to form thioureas.

    Alcohols: For nucleophilic substitution to form carbamates.

    Thiols: For nucleophilic substitution to form dithiocarbamates.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include thioureas, carbamates, dithiocarbamates, sulfonyl derivatives, and amines .

Scientific Research Applications

Methyl 3-isothiocyanato-2,2-dimethylpropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-isothiocyanato-2,2-dimethylpropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of enzyme activity. The compound can also undergo cyclization reactions to form heterocyclic structures, which may interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key properties and applications of Methyl 3-isothiocyanato-2,2-dimethylpropanoate and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Biological Activity (if reported)
Methyl 3-hydroxy-2,2-dimethylpropanoate -OH C₆H₁₂O₃ 132.16 - Density: 1.036 g/mL
- Boiling point: 177–178°C
- Decomposes into methyl isobutyrate and formaldehyde via gas-phase elimination .
Derivatives (e.g., 3-(4-chlorophenyl) analogs) show antiproliferative activity (IC₅₀: 0.12–0.81 mg/mL) against HCT-116 cancer cells .
Methyl 3-bromo-2,2-dimethylpropanoate -Br C₆H₁₁BrO₂ 195.07 - Predicted collision cross-section (CCS) for [M+H]+: 134.0 Ų
- Used as a synthetic intermediate for substitution reactions .
No bioactivity data reported.
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride -NH₂ (as HCl salt) C₆H₁₄ClNO₂ 167.63 - Melting point: 167–168°C
- Requires storage under inert gas (N₂/Ar) at 2–8°C .
No direct bioactivity reported; amino esters are common precursors for pharmaceuticals.
Pinoxaden (Agrochemical) Complex oxadiazepin ring C₂₃H₃₂ClN₃O₅ 482.97 - Herbicide targeting acetyl-CoA carboxylase in grasses
- CAS No. 243973-20-8 .
Widely used in agriculture for weed control.

Biological Activity

Methyl 3-isothiocyanato-2,2-dimethylpropanoate is a compound that has garnered attention for its biological activity, particularly due to the presence of the isothiocyanate functional group. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C8H13NCSC_8H_{13}NCS, characterized by the isothiocyanate group (-N=C=S), which is known for its reactivity and biological significance. The branched alkyl structure of this compound may influence its solubility and reactivity compared to linear or aromatic isothiocyanates.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : It shows inhibitory effects against various bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
  • Antioxidant Activity : Isothiocyanates are known to exhibit antioxidant properties, which can help in combating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Research indicates that compounds with isothiocyanate groups can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Isothiocyanates can inhibit enzymes involved in inflammation and cancer progression. For instance, they may inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Induction of Apoptosis : Studies suggest that isothiocyanates can induce programmed cell death in cancer cells by activating apoptotic pathways.
  • Modulation of Gene Expression : this compound may influence the expression of genes involved in detoxification and antioxidant defense mechanisms.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various isothiocyanates found that this compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through broth microdilution assays. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Listeria monocytogenes30

Case Studies

  • Cancer Research : A case study highlighted the potential of isothiocyanates in cancer prevention. This compound was shown to reduce tumor growth in animal models by inducing apoptosis and inhibiting angiogenesis.
  • Inflammation Models : In vitro studies demonstrated that this compound could significantly reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting its role as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-isothiocyanato-2,2-dimethylpropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a brominated precursor (e.g., Methyl 3-bromo-2,2-dimethylpropanoate) with potassium thiocyanate (KSCN) in polar aprotic solvents like DMF under controlled temperatures (50–80°C) is a common approach. Optimization involves adjusting stoichiometry, solvent polarity, and catalyst use (e.g., phase-transfer catalysts) to improve yield and purity. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the isothiocyanate (-NCS) group and ester functionalities.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns. Collision cross-section (CCS) predictions aid in structural confirmation .
  • X-ray Crystallography : For solid-state structure determination, SHELX programs are widely used for refinement and solving crystal structures .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
  • Avoid aqueous environments to prevent hydrolysis releasing toxic HCN or HSCN.
  • Emergency procedures should follow guidelines for isothiocyanates, including decontamination with alkaline solutions (e.g., 10% NaHCO3_3) .

Q. How does the compound’s reactivity vary under different solvents or temperatures?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize the isothiocyanate group, enhancing electrophilic reactivity. Elevated temperatures (>60°C) may lead to decomposition or side reactions (e.g., thiourea formation with amines). Kinetic studies under varying conditions (solvent, pH) are recommended to map stability thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The isothiocyanate group acts as an electrophile, reacting with amines, alcohols, or thiols. Density Functional Theory (DFT) calculations can model transition states and charge distribution. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies substituent effects on reaction rates .

Q. How can this compound be evaluated for potential biological activity (e.g., anticancer or enzyme inhibition)?

  • Methodological Answer :
  • In vitro assays : Test antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.
  • HDAC Inhibition : Structural analogs like triazolylpropanoates show HDAC inhibitory activity; similar assays (e.g., fluorescence-based deacetylation) can be adapted .
  • Molecular Docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., HDAC-2) .

Q. How can computational methods resolve contradictions in reported spectroscopic data?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomerism. Compare experimental results with computational predictions (e.g., Gaussian for NMR chemical shifts, CCS values for MS). Cross-validation with isotopic labeling or 2D NMR (COSY, HSQC) clarifies ambiguities .

Q. What strategies optimize the compound’s stability in long-term storage for experimental use?

  • Methodological Answer :
  • Store under inert gas (N2_2 or Ar) at -20°C in amber vials to prevent moisture/light degradation.
  • Add stabilizers (e.g., radical inhibitors) if free-radical pathways are suspected.
  • Regular QC checks via HPLC or FT-IR monitor degradation products .

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